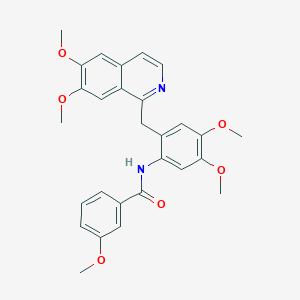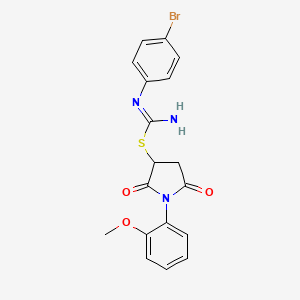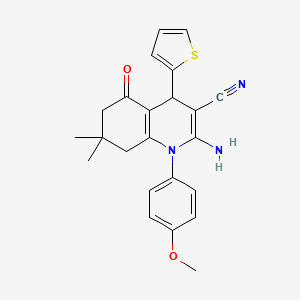
N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide is a complex organic compound that features a benzamide core with multiple methoxy and isoquinoline substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which is then functionalized with methoxy groups. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Amide Formation: The final step involves coupling the methoxy-substituted isoquinoline with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its complex structure.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and isoquinoline ring play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction pathways where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Papaverine: A known vasodilator with a similar isoquinoline structure.
Drotaverine: Another isoquinoline derivative used as an antispasmodic agent.
Tetrahydroisoquinoline Derivatives: Compounds with reduced isoquinoline rings that exhibit different biological activities.
Uniqueness
N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and the presence of both isoquinoline and benzamide moieties make it a versatile compound for various applications.
Properties
Molecular Formula |
C28H28N2O6 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C28H28N2O6/c1-32-20-8-6-7-18(11-20)28(31)30-22-16-27(36-5)25(34-3)14-19(22)12-23-21-15-26(35-4)24(33-2)13-17(21)9-10-29-23/h6-11,13-16H,12H2,1-5H3,(H,30,31) |
InChI Key |
JBDDBBOOJPZHHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11094498.png)
![(2Z)-3-benzyl-N-(3-chloro-4-methylphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11094500.png)
![N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine](/img/structure/B11094514.png)

![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11094540.png)
![4-[({4-[Acetyl(methyl)amino]phenyl}imino)methyl]-2-methoxyphenyl acetate](/img/structure/B11094554.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11094561.png)


![2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11094572.png)
![1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]-](/img/structure/B11094574.png)

![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol](/img/structure/B11094591.png)

